REACTION_CXSMILES
|
[Br:1][CH:2](Br)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[Br-:1].[Br-:1].[CH2:2]([N+:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N+:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at 65° C.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
WASH
|
Details
|
the aqueous solution washed with diethyl ether (3×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Br-].C(CCCCCCCCCCC[N+]1=CC=CC=C1)[N+]1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |